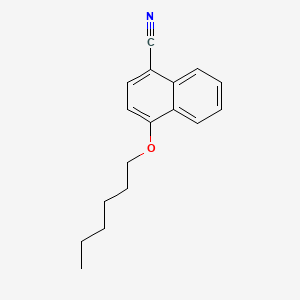

4-Hexyloxynaphthalene-1-carbonitrile

Description

Contextualization within Polycyclic Aromatic Hydrocarbons and Nitrile Chemistry

Polycyclic Aromatic Hydrocarbons (PAHs), such as naphthalene (B1677914), are compounds composed of two or more fused aromatic rings. Their extended π-conjugated systems are responsible for their unique electronic behaviors, making them fundamental components in the development of organic semiconductors, dyes, and other functional materials. The naphthalene core, being the simplest PAH, offers a balance of aromatic stability and reactivity, allowing for controlled chemical modification.

The nitrile group (-C≡N) is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen atom. When attached to an aromatic system like naphthalene, it significantly influences the molecule's electronic distribution, polarity, and intermolecular interactions. This polarity is crucial for applications in materials science, particularly in the design of liquid crystals, where a strong dipole moment is often a prerequisite for inducing the desired molecular alignment in an electric field.

Significance of Alkoxy Substitution on Naphthalene Scaffolds

Structurally, the flexible alkyl chain of the alkoxy group plays a pivotal role in influencing the material's physical state. In the context of liquid crystals, the combination of a rigid aromatic core (the naphthalene-1-carbonitrile moiety) and a flexible terminal chain (the hexyloxy group) is a classic design for creating mesogens—molecules that can form liquid crystal phases. The length and nature of this alkyl chain help determine the temperature range and type of mesophases (e.g., nematic, smectic) that the compound will exhibit.

Overview of Naphthalene-Carbonitrile Compounds in Advanced Organic Synthesis and Materials Science

Naphthalene-carbonitrile compounds are valuable intermediates in organic synthesis and are key components in materials science. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cycloaddition reactions, making it a versatile handle for constructing more complex molecules.

In materials science, the combination of the naphthalene ring, a cyano group, and an alkoxy chain is strongly associated with the field of liquid crystals. Analogous structures, such as the 4'-alkoxy-4-biphenylcarbonitrile series (nOCBs), are well-known liquid crystal materials used in display technologies. These molecules possess the necessary rod-like shape (calamitic) and dipole moment to align under an electric field, the fundamental principle behind liquid crystal displays (LCDs). Therefore, 4-Hexyloxynaphthalene-1-carbonitrile is rationally designed to be a liquid crystal candidate, with its properties tailored by the specific choice of the naphthalene core and the hexyloxy chain.

Structure

3D Structure

Properties

IUPAC Name |

4-hexoxynaphthalene-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-2-3-4-7-12-19-17-11-10-14(13-18)15-8-5-6-9-16(15)17/h5-6,8-11H,2-4,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLLLOIDOOTBBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C2=CC=CC=C21)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70984520 | |

| Record name | 4-(Hexyloxy)naphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66052-05-9 | |

| Record name | 4-(Hexyloxy)-1-naphthalenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66052-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexyloxynaphthalene-1-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066052059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Hexyloxy)naphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hexyloxynaphthalene-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hexyloxynaphthalene 1 Carbonitrile and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 4-hexyloxynaphthalene-1-carbonitrile, the primary disconnections involve the ether linkage and the formation of the substituted naphthalene (B1677914) core.

A logical retrosynthetic approach for this compound (I) begins with the disconnection of the C-O bond of the hexyloxy group. This is a common strategy that simplifies the molecule by breaking the bond next to a heteroatom. This leads to two key precursors: 4-hydroxy-1-naphthonitrile (II) and a suitable hexyl electrophile, such as hexyl bromide (III). This disconnection is based on the well-established Williamson ether synthesis. organic-chemistry.orgwikipedia.org

Further deconstruction of the 4-hydroxy-1-naphthonitrile intermediate (II) focuses on the formation of the naphthalene-1-carbonitrile core.

Approaches to Naphthalene-1-carbonitrile Core Formation

The formation of the substituted naphthalene-1-carbonitrile core can be approached in several ways. One common strategy involves the introduction of the nitrile group onto a pre-existing 4-hydroxynaphthalene scaffold. A plausible retrosynthetic disconnection would be the conversion of the nitrile group back to a diazonium salt, which in turn comes from an amino group. This points to a Sandmeyer-type reaction, where a 4-hydroxy-1-naphthylamine precursor could be converted to the desired nitrile. organic-chemistry.orgnih.gov The Sandmeyer reaction is a versatile method for introducing a variety of functional groups, including cyano groups, onto an aromatic ring via a diazonium salt intermediate. organic-chemistry.org

Alternatively, the naphthalene ring system itself can be constructed through various annulation methods, although this is often a more complex route for this specific substitution pattern.

Strategies for Hexyloxy Chain Introduction at the C4 Position

The introduction of the hexyloxy chain at the C4 position is most directly achieved through a nucleophilic substitution reaction. The key strategy is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgjk-sci.com In the context of this compound synthesis, the hydroxyl group of 4-hydroxy-1-naphthonitrile is first deprotonated with a suitable base to form a nucleophilic phenoxide. This phenoxide then displaces a halide from a hexyl halide in an SN2 reaction to form the desired ether. wikipedia.orgyoutube.com

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of this compound relies on the efficient preparation of its key precursors, particularly the hydroxynaphthalene intermediates.

Preparation of Hydroxynaphthalene Intermediates

A crucial intermediate in the synthesis of this compound is 4-hydroxy-1-naphthonitrile. One documented method for its preparation involves the demethylation of 1-methoxy-4-naphthonitrile. This reaction can be carried out by heating the methoxy precursor with aluminum chloride in a solvent like benzene (B151609).

Another potential route to a hydroxynaphthalene precursor is from 1,4-dihydroxynaphthalene, which can be synthesized by the reduction of 1,4-naphthoquinone. chemicalbook.com However, subsequent selective functionalization to introduce the nitrile at the 1-position while protecting one of the hydroxyl groups would be required.

O-Alkylation Reactions for Hexyloxy Group Incorporation

The final key step in the synthesis is the attachment of the hexyloxy group. This is typically achieved through O-alkylation of the 4-hydroxy-1-naphthonitrile precursor.

The Williamson ether synthesis stands as the classical and most widely used method for this transformation. wikipedia.org This reaction involves the deprotonation of the hydroxyl group of 4-hydroxy-1-naphthonitrile to form an alkoxide, followed by its reaction with an alkyl halide. jk-sci.com

A strong base is typically required to generate the phenoxide in situ. Common bases for this purpose include sodium hydride (NaH) and potassium carbonate (K₂CO₃). jk-sci.comyoutube.com The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) being frequently employed to facilitate the SN2 reaction. masterorganicchemistry.com The alkylating agent is typically a primary alkyl halide, such as hexyl bromide or hexyl iodide, to minimize the competing elimination reaction. wikipedia.org

The general reaction is as follows:

Detailed research findings on the O-alkylation of hydroxynaphthalenes show that reaction conditions can be optimized to achieve high yields. For instance, the reaction of a hydroxynaphthoquinone with various alkyl halides in the presence of a base and a phase-transfer catalyst has been reported to give good yields of the corresponding O-alkylated products.

Below is an interactive data table summarizing typical conditions and outcomes for the Williamson ether synthesis with various alkyl halides on a hydroxynaphthalene substrate, analogous to the synthesis of this compound.

| Alkyl Halide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Methyl Iodide | K₂CO₃ | Acetone (B3395972) | Reflux | 24 | 85 |

| Ethyl Bromide | NaH | DMF | Room Temp | 12 | 92 |

| Propyl Iodide | K₂CO₃ | THF | 60 | 18 | 78 |

| Butyl Bromide | NaH | DMF | 50 | 10 | 88 |

| Hexyl Bromide | NaH | DMF | Room Temp - 50 | 12-24 | ~80-90 (Estimated) |

| Benzyl Bromide | NaH | DMF | Room Temp | 3 | 95 |

Optimized Reaction Conditions and Reagents

The synthesis of this compound typically begins with a precursor such as 4-hydroxy-1-naphthalenecarbonitrile or a suitable 1,4-disubstituted naphthalene. The introduction of the hexyloxy group is commonly achieved via a Williamson ether synthesis, a reliable O-alkylation method. francis-press.commasterorganicchemistry.com Optimization of this step is crucial for maximizing yield and purity.

Key parameters for optimization include the choice of base, solvent, temperature, and the nature of the alkylating agent. For the etherification of a naphthol derivative, a moderately strong base is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic naphthoxide ion. gordon.edutransformationtutoring.com The reaction of this intermediate with an n-hexyl halide (e.g., 1-bromohexane) then forms the desired ether linkage.

Key Optimization Parameters for Williamson Ether Synthesis:

Base: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH) are commonly used. The choice depends on the substrate's acidity and stability.

Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetone, or acetonitrile are often preferred as they effectively solvate the cation of the base while not interfering with the nucleophilic alkoxide. rsc.org

Temperature: Reactions are typically run at elevated temperatures to ensure a reasonable reaction rate, though excessively high temperatures can lead to side reactions.

Alkylating Agent: 1-Bromohexane (B126081) or 1-iodohexane are effective alkylating agents. Iodides are generally more reactive than bromides. francis-press.com

Below is an interactive data table illustrating the optimization of the etherification reaction.

Table 1: Optimization of Reaction Conditions for Hexyloxy Group Introduction

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ (1.5) | Acetone | Reflux | 12 | 75 |

| 2 | NaH (1.2) | DMF | 60 | 6 | 92 |

| 3 | NaOH (2.0) | DMSO | 80 | 8 | 85 |

| 4 | K₂CO₃ (1.5) | Acetonitrile | Reflux | 10 | 81 |

Nitrile Group Introduction Strategies

The introduction of the carbonitrile (-CN) group onto the naphthalene ring is a pivotal step in the synthesis. Several robust methods exist, with palladium-catalyzed cyanation being a prominent modern technique.

Palladium-Catalyzed Cyanation Reactions

Palladium-catalyzed cross-coupling reactions have become a preferred method for forming aryl nitriles from aryl halides or pseudohalides (like triflates) due to their high efficiency and broad functional group tolerance. researchgate.netnih.gov This approach avoids the harsh conditions of older methods like the Sandmeyer reaction.

In a typical procedure, a 4-hexyloxy-1-bromonaphthalene or 4-hexyloxy-1-naphthyl triflate is coupled with a cyanide source in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org Mild and efficient protocols have been developed that operate at low catalyst loadings and moderate temperatures (room temperature to 40 °C). organic-chemistry.org

Common Components in Palladium-Catalyzed Cyanation:

Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, or heterogeneous catalysts like Pd/C are frequently used. nih.govorganic-chemistry.org

Ligand: Phosphine (B1218219) ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are often essential for stabilizing the palladium catalyst and facilitating the reaction cycle. organic-chemistry.org

Cyanide Source: Zinc cyanide (Zn(CN)₂) is a popular choice as it is less toxic than alkali metal cyanides and its use can mitigate catalyst poisoning. nih.govorganic-chemistry.org Potassium hexacyanoferrate (K₄[Fe(CN)₆]), a non-toxic food additive, is another environmentally benign alternative. nih.govsci-hub.se

Table 2: Representative Palladium-Catalyzed Cyanation Systems

| Catalyst System | Cyanide Source | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / dppf | Zn(CN)₂ | DMAc | 110°C | High | organic-chemistry.org |

| Pd₂(dba)₃ / Ligand | Zn(CN)₂ | H₂O/THF | RT - 40°C | High | organic-chemistry.org |

| Pd/C / dppf | K₄[Fe(CN)₆] | Dioxane/H₂O | 100°C | Good-High | nih.gov |

Alternative Methods for Carbonitrile Formation

While palladium catalysis is highly effective, other classical and modern methods can also be employed to install the nitrile group.

From Carboxamides: One of the most common cyanide-free methods is the dehydration of a primary amide. chemistrysteps.comlibretexts.org If the starting material is 4-hexyloxynaphthalene-1-carboxamide, it can be converted to the corresponding nitrile using various dehydrating agents such as phosphorus(V) oxide (P₄O₁₀), phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triflic anhydride. chemistrysteps.comorganic-chemistry.orgchemguide.co.uk This method is advantageous as it avoids the use of toxic cyanide reagents.

From Halides (Rosenmund-von Braun Reaction): This classical method involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), typically at high temperatures. While effective, it often requires harsh conditions and can be sensitive to other functional groups.

From Diazonium Salts (Sandmeyer Reaction): The Sandmeyer reaction is a versatile method for introducing a variety of functional groups, including nitriles, onto an aromatic ring. wikipedia.orgnih.gov The process begins with the diazotization of an aromatic amine (e.g., 4-hexyloxynaphthalen-1-amine) with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. mnstate.edu Subsequent treatment with copper(I) cyanide introduces the nitrile group, displacing the diazonium group as nitrogen gas. wikipedia.orglscollege.ac.in

Table 3: Comparison of Alternative Nitrile Formation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Amide Dehydration | 4-Hexyloxynaphthalene-1-carboxamide | POCl₃, SOCl₂, P₄O₁₀ | Moderate to high temp. | Cyanide-free | Requires amide precursor |

| Sandmeyer Reaction | 4-Hexyloxynaphthalen-1-amine | NaNO₂, HCl, CuCN | Low temp. then heat | Versatile for many groups | Diazonium salts can be unstable |

Advanced Synthetic Techniques and Reaction Optimization

Modern organic synthesis emphasizes efficiency, atom economy, and the rapid generation of molecular complexity. Advanced techniques such as one-pot multicomponent reactions and novel metal-catalyzed functionalizations are instrumental in synthesizing this compound analogues.

One-Pot Multicomponent Condensation Approaches

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the reactants. rsc.org These reactions are prized for their step- and atom-economy, reducing waste and simplifying purification procedures.

For the synthesis of functionalized naphthalenes, MCRs can rapidly construct the core ring system with desired substituents. semanticscholar.orgdoaj.org For instance, a three-component reaction involving a 2-naphthol derivative, an aldehyde, and a nitrogen source could be envisioned to build a functionalized naphthalene scaffold in a single operation. doaj.orgorganic-chemistry.org While a direct one-pot synthesis of this compound is not commonly reported, the principles of MCRs are actively applied to generate diverse libraries of naphthalene derivatives for further functionalization. researchgate.net

Metal-Catalyzed Coupling Reactions in Naphthalene Functionalization

Transition metal-catalyzed cross-coupling and C-H functionalization reactions have revolutionized the synthesis of substituted aromatic compounds, including naphthalenes. nih.govacs.org These methods allow for the precise and regioselective introduction of functional groups that are difficult to install using classical methods.

Cross-Coupling Reactions: Besides the palladium-catalyzed cyanation discussed earlier, Suzuki, Heck, and Sonogashira couplings are widely used to attach various carbon-based substituents to the naphthalene core, starting from a halo-naphthalene precursor. This is a powerful strategy for creating diverse analogues. nih.govmdpi.com

C-H Functionalization: Direct C-H functionalization has emerged as a highly attractive strategy, as it avoids the need for pre-functionalized starting materials (like halides or triflates). researchgate.netresearchgate.net Ruthenium-catalyzed remote C-H functionalization, for example, allows for the selective introduction of alkyl or other groups at positions that are traditionally difficult to access, such as the C5 position of the naphthalene ring. rsc.orgrsc.orgacs.org Such strategies offer a modular and concise route to complex naphthalene derivatives. rsc.org

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 1,1'-bis(diphenylphosphino)ferrocene |

| 1-bromohexane |

| 1-iodohexane |

| 4-hexyloxy-1-bromonaphthalene |

| 4-hexyloxy-1-naphthyl triflate |

| This compound |

| 4-hexyloxynaphthalene-1-carboxamide |

| 4-hexyloxynaphthalen-1-amine |

| 4-hydroxy-1-naphthalenecarbonitrile |

| Copper(I) cyanide |

| Palladium(II) acetate |

| Phosphorus oxychloride |

| Phosphorus(V) oxide |

| Potassium hexacyanoferrate |

| Sodium nitrite |

| Thionyl chloride |

| Triflic anhydride |

| Tris(dibenzylideneacetone)dipalladium(0) |

Solvent Effects and Catalysis in Target Molecule Synthesis

The synthesis of this compound, predominantly achieved via the Williamson ether synthesis, is profoundly influenced by the choice of solvent. This reaction involves the nucleophilic substitution of a halide on an alkyl chain (e.g., 1-bromohexane) by the naphthoxide ion derived from 4-hydroxy-1-naphthalenecarbonitrile. The solvent's role extends beyond simply dissolving reactants; it mediates the reactivity of the nucleophile and the stability of the transition state, thereby dictating the reaction's efficiency.

Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are frequently employed. francis-press.com These solvents are effective at solvating the counter-ion (typically an alkali metal like sodium or potassium) of the naphthoxide, leaving the oxygen anion relatively "bare" and highly nucleophilic. This enhanced nucleophilicity accelerates the desired S_N2 reaction. In contrast, polar protic solvents like ethanol or methanol can form hydrogen bonds with the naphthoxide ion, creating a solvent cage that reduces its nucleophilicity and slows the reaction rate. aiche.org

The choice of solvent can dramatically influence the selectivity of the Williamson ether synthesis. aiche.org For instance, in the related reaction of sodium β-naphthoxide with benzyl bromide, changing the solvent from methanol to acetonitrile was found to improve the ratio of the O-alkylated product (the ether) to the C-alkylated product from 72:28 to 97:3. aiche.org This highlights the critical role of the solvent in directing the reaction towards the desired ether product.

Catalysis also plays a significant role. While not always required, phase-transfer catalysts (PTCs) are often used to facilitate the reaction, especially when dealing with reactants of differing solubilities. A PTC, such as a quaternary ammonium salt, transports the naphthoxide anion from a solid or aqueous phase into the organic phase where the alkyl halide is dissolved, thereby increasing the reaction rate. This technique allows the reaction to proceed under milder conditions and can improve yields by minimizing side reactions.

The following table summarizes the general effects of different solvent types on the Williamson ether synthesis for preparing compounds like this compound.

| Solvent Type | Examples | General Effect on Reaction Rate | Influence on Selectivity (O- vs. C-alkylation) |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Favors desired O-alkylation |

| Polar Protic | Ethanol, Methanol | Moderate to Low | Can increase undesired C-alkylation |

| Nonpolar | Toluene, Benzene | Low | Generally poor for this ionic reaction unless a PTC is used |

Yield Enhancement and Reaction Pathway Selectivity

Maximizing the yield of this compound requires careful control over reaction conditions to favor the intended reaction pathway and suppress competing side reactions. The primary competing pathways in the Williamson ether synthesis are C-alkylation and elimination reactions. libretexts.org

Pathway Selectivity: O-alkylation vs. C-alkylation

The naphthoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and certain carbon atoms on the naphthalene ring. rsc.org While O-alkylation leads to the desired ether product, C-alkylation results in the formation of a carbon-carbon bond, an undesired side product. rsc.org As discussed, the solvent choice is a key determinant of selectivity. Polar aprotic solvents favor O-alkylation, leading to a higher yield of the target molecule. aiche.org The nature of the counter-ion (e.g., Na⁺, K⁺) and the presence of coordinating agents can also influence the site of attack.

Yield Enhancement Strategies

Several factors beyond solvent selection can be optimized to enhance the yield:

Choice of Base and Alkyl Halide: A strong, non-nucleophilic base is required to fully deprotonate the 4-hydroxy-1-naphthalenecarbonitrile precursor without interfering with the subsequent alkylation. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common choices. The reactivity of the alkyl halide also plays a role; for the hexyloxy group, 1-iodohexane is more reactive than 1-bromohexane, which is in turn more reactive than 1-chlorohexane (R-I > R-Br > R-Cl). francis-press.com Using a more reactive halide can lead to higher yields in shorter reaction times, although cost may be a consideration. francis-press.com

Temperature Control: While higher temperatures generally increase reaction rates, they can also promote side reactions like elimination, particularly if using secondary or tertiary alkyl halides. francis-press.comlibretexts.org For primary halides like 1-bromohexane, moderate heating is typically sufficient to drive the reaction to completion without significant byproduct formation.

Stoichiometry: Using a slight excess of the alkyl halide can help ensure the complete conversion of the naphthoxide precursor. However, a large excess should be avoided as it can complicate purification.

The table below outlines key parameters and their impact on yield and selectivity in the synthesis of this compound.

| Parameter | Condition | Effect on Yield and Selectivity |

| Solvent | Polar Aprotic (e.g., DMF) | Increases rate and favors O-alkylation, enhancing yield of the target molecule. |

| Leaving Group | I > Br > Cl | A better leaving group (Iodide) increases the reaction rate, potentially improving yield. |

| Base | Strong, non-nucleophilic (e.g., NaH) | Ensures complete formation of the reactive naphthoxide nucleophile. |

| Temperature | Moderate | Balances reaction rate against the potential for side reactions. |

| Catalyst | Phase-Transfer Catalyst | Can increase reaction rate and yield, especially in biphasic systems. |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-Dimensional (1D) NMR Analysis (¹H, ¹³C)

Due to the absence of experimentally acquired spectra in publicly available databases, predicted NMR data has been utilized for the structural assignment of 4-Hexyloxynaphthalene-1-carbonitrile. These predictions are based on sophisticated algorithms that calculate the magnetic environment of each nucleus.

¹H NMR Spectroscopy: The predicted proton NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring system and the aliphatic protons of the hexyloxy side chain. The aromatic region is expected to show a complex pattern of doublets and triplets, indicative of the substituted naphthalene core. The protons of the hexyloxy group will present as a triplet for the terminal methyl group, multiplets for the internal methylene groups, and a characteristic triplet for the methylene group attached to the oxygen atom.

¹³C NMR Spectroscopy: The predicted carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. Key resonances include those for the nitrile carbon, the aromatic carbons of the naphthalene ring (with and without attached protons), and the aliphatic carbons of the hexyloxy chain. The chemical shifts of the aromatic carbons are influenced by the electron-donating hexyloxy group and the electron-withdrawing nitrile group.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 7.5 - 7.6 | d |

| H-3 | 7.2 - 7.3 | d |

| H-5 | 8.0 - 8.1 | d |

| H-6 | 7.6 - 7.7 | t |

| H-7 | 7.4 - 7.5 | t |

| H-8 | 8.1 - 8.2 | d |

| O-CH₂ | 4.1 - 4.2 | t |

| O-CH₂-CH₂ | 1.8 - 1.9 | p |

| -(CH₂)₃- | 1.3 - 1.5 | m |

| -CH₃ | 0.9 - 1.0 | t |

d = doublet, t = triplet, p = pentet, m = multiplet

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 110 - 112 |

| C-2 | 132 - 134 |

| C-3 | 122 - 124 |

| C-4 | 160 - 162 |

| C-4a | 126 - 128 |

| C-5 | 128 - 130 |

| C-6 | 125 - 127 |

| C-7 | 127 - 129 |

| C-8 | 129 - 131 |

| C-8a | 135 - 137 |

| C≡N | 117 - 119 |

| O-CH₂ | 68 - 70 |

| O-CH₂-CH₂ | 31 - 33 |

| -(CH₂)₃- | 22 - 29 |

| -CH₃ | 13 - 15 |

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC, NOESY)

To further confirm the structural assignments, a suite of 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between adjacent aromatic protons on the naphthalene ring and between neighboring methylene groups in the hexyloxy chain.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting the hexyloxy chain to the naphthalene ring. For example, a correlation between the O-CH₂ protons and C-4 of the naphthalene ring would confirm the position of the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It would be instrumental in confirming the regiochemistry by showing spatial proximity between the protons of the hexyloxy group and the adjacent aromatic protons.

Elucidation of Regiochemistry and Stereochemistry

The regiochemistry of this compound is definitively established through a combination of the aforementioned NMR techniques. Specifically, HMBC correlations between the protons of the hexyloxy group (O-CH₂) and the C-4 of the naphthalene ring, and between the aromatic protons and the nitrile carbon (C-1), would unambiguously confirm the substitution pattern. As the molecule does not possess any chiral centers, stereochemical considerations are not applicable.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. The molecular formula of this compound is C₁₇H₁₉NO. The exact mass can be calculated based on the most abundant isotopes of its constituent elements.

Calculated Exact Mass

| Molecular Formula | Calculated Exact Mass (m/z) |

| C₁₇H₁₉NO | 253.1467 |

An experimental HRMS measurement yielding a value extremely close to this calculated mass would provide strong evidence for the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) to produce a spectrum of product ions. Analysis of these fragments provides valuable insights into the molecule's structure. While experimental MS/MS data is not available, a predicted fragmentation pattern can be proposed based on the known stability of various chemical bonds.

A primary fragmentation pathway would likely involve the cleavage of the hexyloxy group. This could occur through several mechanisms:

Alpha-cleavage: Loss of a pentyl radical (C₅H₁₁) from the hexyloxy chain.

Cleavage of the C-O bond: This could result in the formation of a naphthalenoxy cation or a hexyl cation.

McLafferty rearrangement: If applicable, this could lead to the loss of hexene.

The fragmentation of the naphthalene ring itself would require higher energy and would likely result in the loss of small neutral molecules such as HCN.

Predicted Key Fragments in MS/MS

| Fragment | Proposed Structure | m/z |

| [M-C₅H₁₁]⁺ | C₁₂H₁₀NO⁺ | 184.0762 |

| [M-C₆H₁₂]⁺ | C₁₁H₇NO⁺ | 169.0528 |

| [M-OC₆H₁₃]⁺ | C₁₁H₇N⁺ | 153.0578 |

| [C₆H₁₃]⁺ | Hexyl cation | 85.1330 |

Ionization Techniques for Molecular Weight Confirmation

The definitive confirmation of the molecular weight of this compound, which has a molecular formula of C₁₇H₁₉NO and a monoisotopic mass of approximately 265.15 Da, is achieved using mass spectrometry. The choice of ionization technique is critical to ensure that the molecular ion is observed with minimal fragmentation. For a molecule of this nature—possessing moderate polarity due to the ether and nitrile groups, along with a stable aromatic system—soft ionization methods are generally preferred.

Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are particularly suitable. ESI is effective for polar molecules and typically generates protonated molecules, [M+H]⁺, which would be observed at an m/z (mass-to-charge ratio) of approximately 266.16. APCI is well-suited for less polar, thermally stable molecules and can produce either the protonated molecule or the radical molecular ion, M⁺˙, at m/z 265.15. These methods provide clear evidence of the parent mass, confirming the compound's identity. While harder techniques like Electron Ionization (EI) can be used, they often induce significant fragmentation, which, although useful for structural elucidation, might result in a weak or absent molecular ion peak. Aromatic compounds, however, are known to produce relatively stable molecular ions even under EI conditions. libretexts.org

Table 1: Suitable Ionization Techniques for this compound

| Ionization Technique | Typical Ion Observed | Expected m/z | Key Characteristics |

|---|---|---|---|

| Electrospray Ionization (ESI) | [M+H]⁺ | ~266.16 | Soft ionization, suitable for polar molecules, minimal fragmentation. |

| Atmospheric Pressure Chemical Ionization (APCI) | [M+H]⁺ or [M]⁺˙ | ~266.16 or ~265.15 | Soft ionization, suitable for moderately polar and thermally stable compounds. |

| Electron Ionization (EI) | [M]⁺˙ | ~265.15 | Hard ionization, provides fragmentation patterns for structural analysis, but the molecular ion can be weak. The aromatic nature of the compound enhances molecular ion stability. libretexts.org |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound provides a distinct "fingerprint" that confirms the presence of its key structural components. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (stretching, bending).

The most prominent and diagnostically significant peak is the sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration, which typically appears in the 2220-2230 cm⁻¹ region. The aromatic naphthalene core is identified by several peaks: C-H stretching vibrations above 3000 cm⁻¹, and C=C ring stretching vibrations in the 1620-1450 cm⁻¹ range. The presence of the hexyloxy group is confirmed by C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) and two C-O (ether) stretching bands, an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1070 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H (Naphthalene) | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H (Hexyl) | Stretching | 2950 - 2850 | Strong |

| Nitrile (C≡N) | Stretching | 2230 - 2220 | Strong, Sharp |

| Aromatic C=C (Naphthalene) | Ring Stretching | 1620 - 1450 | Medium to Strong |

| Ether (Aryl-O-Alkyl) | Asymmetric C-O-C Stretching | 1270 - 1230 | Strong |

| Ether (Aryl-O-Alkyl) | Symmetric C-O-C Stretching | 1080 - 1020 | Medium |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that relies on the inelastic scattering of monochromatic light. wikipedia.org It is particularly sensitive to non-polar, symmetric bonds, making it an excellent tool for characterizing the aromatic core of this compound.

The most intense signals in the Raman spectrum are expected to arise from the symmetric vibrations of the naphthalene ring system. Strong bands associated with ring stretching and breathing modes typically appear in the 1600-1300 cm⁻¹ region. researchgate.net The nitrile (C≡N) stretch, while strong in the IR spectrum, is also Raman active and should appear near 2230 cm⁻¹. Aliphatic C-H vibrations are generally weak in Raman spectra. This technique is highly effective for confirming the integrity of the aromatic structure and providing a detailed fingerprint of the molecule. nih.govchemicalbook.com

Table 3: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | ~2230 | Medium |

| Aromatic C=C (Naphthalene) | Symmetric Ring Stretching | 1600 - 1570 | Strong |

| Aromatic Ring | Ring Breathing/Deformation | 1400 - 1350 | Very Strong |

| Aromatic C-H | In-plane Bending | 1250 - 1000 | Medium |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the naphthalene ring system acts as the primary chromophore, the part of the molecule that absorbs light.

Electronic Transitions and Absorption Maxima Characterization

The UV-Vis spectrum of this compound is dominated by intense absorptions arising from π → π* electronic transitions within the conjugated naphthalene ring. Unsubstituted naphthalene exhibits characteristic absorption bands around 220 nm, 275 nm, and 312 nm. The introduction of substituents, such as the hexyloxy and cyano groups, modifies the electronic structure of the chromophore and typically causes a bathochromic (red) shift to longer wavelengths. mdpi.com

The hexyloxy group, an electron-donating auxochrome, and the cyano group, an electron-withdrawing group, extend the conjugation and perturb the energy levels of the molecular orbitals. Consequently, the absorption maxima (λmax) for this compound are expected to be shifted to longer wavelengths compared to parent naphthalene, with multiple bands likely appearing in the 220-350 nm range. mdpi.comshimadzu.com

Table 4: Predicted Electronic Transitions and Absorption Maxima

| Transition Type | Chromophore | Predicted λmax Range (nm) | Description |

|---|---|---|---|

| π → π | Naphthalene Ring | ~230 - 250 | High-energy transition, strong absorption. |

| π → π | Naphthalene Ring | ~280 - 300 | Transition showing vibrational fine structure. |

| π → π* | Naphthalene Ring | ~320 - 340 | Lowest-energy transition, shifted significantly by substituents. |

Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands when measured in different solvents. wikipedia.org This effect is driven by differential solvation of the molecule's ground and excited electronic states. The polarity of the solvent can stabilize or destabilize these states to varying degrees, altering the energy gap of the electronic transition.

For the π → π* transitions in this compound, the excited state is generally more polar than the ground state. Therefore, increasing the polarity of the solvent is expected to stabilize the excited state more than the ground state. This stabilization lowers the energy required for the transition, resulting in a bathochromic (red) shift, where the absorption maxima move to longer wavelengths. wikipedia.org For example, the λmax measured in a polar solvent like ethanol would be expected at a longer wavelength than when measured in a nonpolar solvent like hexane. This phenomenon is a valuable tool for probing the nature of the electronic excited states. nih.govnih.gov

Table 5: Predicted Solvatochromic Effects on the Longest Wavelength λmax

| Solvent | Polarity Type | Expected λmax Shift | Reason |

|---|---|---|---|

| Hexane | Nonpolar | Baseline (Shorter λ) | Minimal stabilization of ground or excited state. |

| Acetonitrile | Polar Aprotic | Bathochromic (Red) Shift | Stabilization of the more polar excited state via dipole-dipole interactions. |

| Ethanol | Polar Protic | Larger Bathochromic (Red) Shift | Strong stabilization of the excited state via dipole-dipole interactions and hydrogen bonding. |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Phase Transition Behavior:DSC thermograms, which would reveal melting points and any liquid crystalline phase transitions, have not been published for this compound.

While the synthesis and study of homologous series of 4-alkoxynaphthalene-1-carbonitriles have been reported in the broader context of liquid crystal research, the specific findings for the hexyl- derivative remain uncharacterized in the accessible literature. The generation of a scientifically accurate article with detailed research findings and data tables is contingent on the availability of such primary research data.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process provides the mass percentages of the constituent elements, which serves as a crucial checkpoint for verifying the empirical and molecular formula of a newly synthesized or purified substance. For the compound this compound, with the molecular formula C₁₇H₁₉NO, the theoretical elemental composition has been calculated based on the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

The theoretical percentages are as follows:

Carbon (C): 80.59%

Hydrogen (H): 7.56%

Nitrogen (N): 5.53%

Oxygen (O): 6.32%

These calculated values represent the ideal elemental composition of a pure sample of this compound. In practice, experimental results are obtained through combustion analysis. This technique involves burning a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion products—carbon dioxide, water, and nitrogen oxides—are collected and measured. From the masses of these products, the percentages of carbon, hydrogen, and nitrogen in the original sample are determined.

A comparison between the theoretically calculated percentages and the experimentally obtained values is then performed. A close agreement between the two sets of data is a strong indicator of the sample's purity and confirms that the correct molecular formula has been assigned. Typically, in synthetic chemistry research, a deviation of ±0.4% between the calculated and found values is considered acceptable for confirmation of a compound's structure and purity.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 17 | 204.187 | 80.59 |

| Hydrogen | H | 1.008 | 19 | 19.152 | 7.56 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.53 |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.32 |

| Total | | | | 253.345 | 100.00 |

Note: Experimental data for the elemental analysis of this compound is not publicly available in the searched research literature. The table above reflects the theoretical values based on the compound's molecular formula.

Chemical Reactivity and Derivatization Strategies

Functional Group Transformations of the Carbonitrile Moiety

The carbonitrile, or cyano, group is a highly versatile functional group in organic synthesis, capable of being transformed into various other functionalities such as carbonyls and amines. researchgate.net Its carbon atom is electrophilic, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org

Hydrolysis to Carboxylic Acids and Amides

The nitrile group of 4-Hexyloxynaphthalene-1-carbonitrile can undergo hydrolysis under acidic or basic conditions to yield either a carboxylic acid or an amide intermediate. fiveable.me

Acid-Catalyzed Hydrolysis : Treatment with aqueous acid (e.g., H₂SO₄) and heat initially protonates the nitrogen atom, increasing the electrophilicity of the carbon. Nucleophilic attack by water leads to the formation of a carboxamide intermediate, 4-hexyloxynaphthalene-1-carboxamide. libretexts.org Prolonged reaction time and harsher conditions will further hydrolyze the amide to the corresponding carboxylic acid, 4-hexyloxynaphthalene-1-carboxylic acid. fiveable.me

Base-Catalyzed Hydrolysis : In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the amide. Similar to the acidic pathway, the amide can be further hydrolyzed to the carboxylate salt upon heating, which upon acidic workup yields 4-hexyloxynaphthalene-1-carboxylic acid.

| Reactant | Reagents & Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| This compound | H₂SO₄ (aq), Δ | 4-Hexyloxynaphthalene-1-carboxamide | 4-Hexyloxynaphthalene-1-carboxylic acid |

| This compound | 1. NaOH (aq), Δ; 2. H₃O⁺ | 4-Hexyloxynaphthalene-1-carboxamide | 4-Hexyloxynaphthalene-1-carboxylic acid |

Reduction to Amines

The reduction of the nitrile group is a standard method for the synthesis of primary amines. libretexts.org For this compound, this transformation yields (4-(hexyloxy)naphthalen-1-yl)methanamine.

Using Metal Hydrides : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion. libretexts.orgfiveable.me The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the nitrogen, yielding the primary amine. libretexts.org

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C). It is often considered a "cleaner" method of reduction.

| Reactant | Reagents & Conditions | Product |

|---|---|---|

| This compound | 1. LiAlH₄, THF; 2. H₂O | (4-(hexyloxy)naphthalen-1-yl)methanamine |

| This compound | H₂, Raney Ni, High Pressure | (4-(hexyloxy)naphthalen-1-yl)methanamine |

Nucleophilic Addition Reactions to the Nitrile Group

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles, most notably organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li). This reaction is a valuable route for the synthesis of ketones. fiveable.me

The mechanism begins with the nucleophilic addition of the organometallic reagent to the nitrile, forming an imine anion salt. libretexts.org This intermediate is stable until an aqueous workup is performed. The addition of water or dilute acid hydrolyzes the imine to a ketone. libretexts.org For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) would yield 1-(4-(hexyloxy)naphthalen-1-yl)ethan-1-one after hydrolysis.

| Reactant | Reagents & Conditions | Product |

|---|---|---|

| This compound | 1. CH₃MgBr, Ether; 2. H₃O⁺ | 1-(4-(hexyloxy)naphthalen-1-yl)ethan-1-one |

| This compound | 1. PhLi, THF; 2. H₃O⁺ (Ph = Phenyl) | (4-(hexyloxy)naphthalen-1-yl)(phenyl)methanone |

Reactions Involving the Hexyloxy Substituent

The hexyloxy group (-O-C₆H₁₃) consists of an ether linkage to the naphthalene (B1677914) ring and a six-carbon alkyl chain, both of which can be sites for chemical modification.

Cleavage of the Ether Linkage

Ethers are generally stable but can be cleaved under strongly acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgpressbooks.pub For aryl alkyl ethers like this compound, the cleavage occurs at the alkyl-oxygen bond.

The reaction mechanism involves the protonation of the ether oxygen by the strong acid. libretexts.org The halide anion (Br⁻ or I⁻) then acts as a nucleophile and attacks the electrophilic carbon of the alkyl group via an Sₙ2 mechanism. pressbooks.publibretexts.org This results in the formation of a phenol (B47542) and an alkyl halide. libretexts.org The C(aryl)-O bond is not cleaved because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.orglibretexts.org Therefore, treating this compound with HBr or HI would yield 4-hydroxy-1-cyanonaphthalene and the corresponding 1-bromohexane (B126081) or 1-iodohexane.

| Reactant | Reagents & Conditions | Products |

|---|---|---|

| This compound | HBr (conc.), Δ | 4-hydroxy-1-cyanonaphthalene and 1-bromohexane |

| This compound | HI (conc.), Δ | 4-hydroxy-1-cyanonaphthalene and 1-iodohexane |

Modifications of the Alkyl Chain

Modifying the saturated hexyl chain of the hexyloxy group without affecting the aromatic system or the nitrile can be challenging due to the relative inertness of C-H bonds. However, specific strategies can be employed.

Free-Radical Halogenation : While generally more reactive at allylic or benzylic positions, free-radical halogenation (e.g., using N-bromosuccinimide (NBS) with a radical initiator) can introduce a halogen at the terminal end of the alkyl chain. This reaction often suffers from a lack of selectivity, leading to a mixture of halogenated products. However, subsequent elimination or substitution reactions on the halogenated product could provide a route to further derivatization, such as introducing a terminal double bond or another functional group.

Intramolecular Cyclization : Under specific conditions, such as with certain zeolite catalysts, long alkyl chains on aromatic rings can undergo intramolecular cyclization reactions. dicp.ac.cn This type of reaction, often driven by Friedel-Crafts-type chemistry, could potentially lead to the formation of a new ring system fused to the naphthalene core. This is a more complex transformation and is highly dependent on the specific catalytic system employed. scirp.org

| Reactant | Reagents & Conditions | Potential Major Product(s) | Reaction Type |

|---|---|---|---|

| This compound | NBS, AIBN (initiator), CCl₄, Δ | Mixture of brominated hexyl chain isomers | Free-Radical Halogenation |

| This compound | Zeolite catalyst, High Temp. | Cyclized and rearranged products | Intramolecular Cyclization |

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Ring

Regioselectivity Induced by Existing Substituents

Electrophilic Aromatic Substitution (SEAr):

The outcome of electrophilic aromatic substitution on this compound is determined by the competing directing effects of the hexyloxy and cyano groups. Generally, naphthalene is more reactive towards electrophiles than benzene (B151609), with a strong preference for substitution at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7). wordpress.comonlineorganicchemistrytutor.com This is because the carbocation intermediate formed during α-attack is better stabilized by resonance, with more resonance structures that preserve one of the benzene rings as an intact aromatic sextet. stackexchange.com

In this specific molecule:

The hexyloxy group is a powerful activating group and an ortho, para-director. Since it is at C4, it directs incoming electrophiles to the ortho position (C3) and the para position (C5, considering the other ring). The activating nature of the alkoxy group significantly increases the electron density of the naphthalene ring system, making it more susceptible to electrophilic attack. libretexts.orgyoutube.com

The cyano group is a strong deactivating group and a meta-director. Located at C1, it would direct incoming electrophiles to the C6 and C8 positions on the adjacent ring. libretexts.org

The powerful activating and directing effect of the alkoxy group typically dominates over the deactivating, meta-directing effect of the cyano group. Therefore, electrophilic substitution is most likely to occur on the ring bearing the hexyloxy group. The primary sites for electrophilic attack would be the positions most activated by the hexyloxy group and least deactivated by the cyano group.

The predicted order of reactivity for electrophilic substitution is: C2 > C5 > C7 .

Position C2: This position is ortho to the activating hexyloxy group and meta to the deactivating cyano group, making it the most electronically favorable site for attack.

Position C5: This position is on the adjacent ring but is effectively para to the hexyloxy group, receiving significant activation. It is also meta to the deactivating influence of the cyano group.

Position C7: This position is also meta to the cyano group and receives some activation from the hexyloxy group, but to a lesser extent than C5.

Positions C3, C6, and C8 are highly disfavored. C3 is sterically hindered and electronically deactivated by the adjacent cyano group. C6 and C8 are ortho and peri to the deactivating cyano group, respectively.

| Position | Influence of -O(CH₂)₅CH₃ (at C4) | Influence of -CN (at C1) | Predicted Outcome |

|---|---|---|---|

| C2 | Activating (Ortho) | Deactivating (Meta) | Most Favorable |

| C3 | Activating (Ortho) | Deactivating (Ortho) | Unfavorable (Steric & Electronic) |

| C5 | Activating (Para-like) | Deactivating (Meta-like) | Favorable |

| C6 | - | Deactivating (Ortho-like) | Unfavorable |

| C7 | - | Deactivating (Meta-like) | Possible, less favorable than C5 |

| C8 | - | Deactivating (Peri) | Unfavorable |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is less common for naphthalenes unless they are appropriately activated. The reaction requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halide). wikipedia.orglibretexts.orgmasterorganicchemistry.com The native this compound does not have a suitable leaving group for a typical SNAr reaction.

However, if a derivative, such as 2-bromo-4-hexyloxynaphthalene-1-carbonitrile, were synthesized, it could potentially undergo SNAr. In this hypothetical case, the cyano group at C1 and the bromo leaving group at C2 are ortho to each other. The strong electron-withdrawing nature of the cyano group would activate the ring system towards nucleophilic attack, stabilizing the negative charge of the intermediate Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The hexyloxy group at C4, being electron-donating, would slightly disfavor this reaction compared to a substrate without it.

Directed C-H Functionalization of Naphthalene Derivatives

Modern synthetic chemistry often employs directing groups (DGs) to achieve high regioselectivity in C-H functionalization, bypassing the inherent electronic preferences of the substrate. researchgate.netnih.govresearchgate.net For this compound, while the cyano group itself is not a typical directing group for C-H activation, analogous naphthalene systems show that functional groups at the C1 position can effectively direct metal catalysts to specific C-H bonds.

For instance, studies on 1-amidonaphthalenes and 1-carbonylnaphthalenes demonstrate that palladium catalysts can be directed to the C8 (peri) or C2 (ortho) positions. researchgate.netnih.gov

C8 (peri) Functionalization: Using a suitable amide as a directing group at the C1 position, palladium-catalyzed C-H activation can achieve highly selective arylation at the C8 position. nih.gov This strategy could be applied by first converting the nitrile of this compound to a suitable amide directing group (e.g., picolinamide).

C2 (ortho) Functionalization: The C2 position can also be targeted. For example, palladium-catalyzed halogenation of 1-naphthaldehydes can be switched from C8 to C2 by forming an imine intermediate which then acts as the directing group. researchgate.net

These directed C-H functionalization strategies offer a powerful way to install functional groups at positions that are inaccessible through classical electrophilic substitution. The choice of catalyst and directing group is crucial for controlling the regiochemical outcome. rsc.org

Cross-Coupling Reactions for Further Functionalization

Cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to this compound, it would first need to be functionalized with a suitable group, typically a halogen (Br, I) or a triflate (-OTf), which can be introduced via directed C-H functionalization or electrophilic halogenation.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Negishi, Buchwald-Hartwig)

Palladium-catalyzed reactions are widely used for the derivatization of naphthalene scaffolds. nih.govthieme-connect.com Once a halo- or triflate-substituted derivative of this compound is obtained, a variety of transformations are possible.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an aryl halide/triflate. It is a robust method for forming C-C bonds. For example, a bromo-substituted this compound could be coupled with various aryl- or vinyl-boronic acids to generate biaryl or styrenyl derivatives, respectively. nih.govacs.orgresearchgate.netresearchgate.net The reaction typically employs a Pd(0) catalyst, a phosphine (B1218219) ligand, and a base. rsc.org

Heck Reaction: The Heck reaction forms a C-C bond by coupling an aryl halide/triflate with an alkene. nih.govorganic-chemistry.orgnumberanalytics.comwikipedia.org This would allow for the introduction of alkenyl substituents onto the naphthalene ring. The reaction is catalyzed by a palladium complex and requires a base.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an aryl halide/triflate. It is known for its high reactivity and functional group tolerance.

Buchwald-Hartwig Amination: This powerful reaction forms a C-N bond between an aryl halide/triflate and an amine (primary or secondary). nih.govwikipedia.orglibretexts.org It would be a key method for introducing a wide range of amino functionalities onto the this compound core, which is a common motif in pharmaceuticals. youtube.com

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand | Potential Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Aryl-Aryl, Aryl-Vinyl | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Biaryl or styrenyl naphthalenes |

| Heck | Alkene (e.g., H₂C=CHR) | Aryl-Vinyl | Pd(OAc)₂, PPh₃ | Alkenylnaphthalenes |

| Negishi | R-ZnX | Aryl-Alkyl, Aryl-Aryl | Pd(PPh₃)₄ | Alkyl or biaryl naphthalenes |

| Buchwald-Hartwig | R¹R²NH | Aryl-Nitrogen | Pd₂(dba)₃, BINAP, XPhos | Arylamine naphthalenes |

Copper-Catalyzed Transformations

Copper-catalyzed reactions provide a complementary and often more economical alternative to palladium-catalyzed methods for certain transformations. thieme-connect.com These include Ullmann-type couplings for C-N, C-O, and C-S bond formation, as well as C-H functionalization reactions. For instance, copper catalysis can be employed for the cyanation of aryl halides, a reaction that could be used to synthesize the title compound itself or its isomers. Furthermore, copper-catalyzed methods have been developed for the remote C-H functionalization of naphthylamides. acs.org

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.

Electrophilic Aromatic Substitution: The mechanism involves a two-step addition-elimination process. numberanalytics.com The electrophile attacks the π-system of the naphthalene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The stability of this intermediate determines the regioselectivity. For naphthalene, attack at the α-position (C1) allows for resonance delocalization of the positive charge over more atoms while maintaining an intact benzene ring in some resonance forms, making it more stable than the intermediate from β-attack. wordpress.comstackexchange.com The directing effects of the hexyloxy and cyano groups are explained by their ability to further stabilize or destabilize this intermediate through resonance and inductive effects.

Palladium-Catalyzed C-H Activation: The mechanism of directed C-H activation typically involves the coordination of the directing group to the palladium center, bringing the metal in close proximity to the target C-H bond. This is followed by a concerted metalation-deprotonation (CMD) step, where the C-H bond is broken to form a palladacycle intermediate. dtu.dkscispace.com Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the transition states and explaining the observed regioselectivity in reactions like the C8-arylation of 1-amidonaphthalenes. nih.gov These studies highlight the crucial role of the directing group in forming a stable cyclic pre-transition state.

Palladium-Catalyzed Cross-Coupling: The general catalytic cycle for reactions like Suzuki, Heck, and Buchwald-Hartwig involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.

Transmetalation (for Suzuki/Negishi) or Migratory Insertion (for Heck): The second coupling partner is introduced. In the Suzuki reaction, the organic group is transferred from boron to palladium. In the Heck reaction, the alkene inserts into the Pd-Aryl bond.

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst. rsc.orgnumberanalytics.comlibretexts.org

The efficiency and outcome of these cycles are highly dependent on the choice of ligands, base, and solvent, which influence the rates of each elementary step. youtube.com

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of this compound are diverse, encompassing electrophilic attack on the naphthalene ring and nucleophilic reactions at the nitrile functionality.

Electrophilic Aromatic Substitution: The hexyloxy group, being an ortho-, para-director and a strong activating group, significantly influences the regioselectivity of electrophilic aromatic substitution reactions. Conversely, the nitrile group is a meta-director and a deactivating group. In the case of this compound, the powerful activating effect of the hexyloxy group dominates, directing electrophiles primarily to the positions ortho and para to it. Given that the para position (relative to the hexyloxy group) is occupied by the carbonitrile group, electrophilic attack is most likely to occur at the positions ortho to the hexyloxy group.

A primary reaction pathway is electrophilic aromatic substitution , which proceeds through a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate determines the preferred position of attack. For naphthalene derivatives, substitution at the α-position (C1, C4, C5, C8) is generally kinetically favored over the β-position (C2, C3, C6, C7) because the resulting carbocation intermediate is better stabilized by resonance, with more structures that preserve one of the aromatic sextets intact. wordpress.comstackexchange.com

In this compound, the hexyloxy group at C4 will direct incoming electrophiles. The positions ortho to the hexyloxy group are C3 and C5. The C3 position is a β-position, while the C5 position is an α-position. Therefore, electrophilic attack is anticipated to preferentially occur at the C5 position due to the formation of a more stable carbocation intermediate.

Nucleophilic Reactions at the Nitrile Group: The carbonitrile group is susceptible to a variety of nucleophilic addition reactions due to the polarized nature of the carbon-nitrogen triple bond. libretexts.org These reactions typically involve the initial attack of a nucleophile on the electrophilic carbon atom of the nitrile.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. numberanalytics.comnumberanalytics.com The reaction proceeds through an amide intermediate, which is then further hydrolyzed to a carboxylic acid. chemistrysteps.com Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, enhancing the electrophilicity of the carbon, followed by the attack of water. numberanalytics.com Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon. numberanalytics.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgnih.gov The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents add to the nitrile group to form an imine anion intermediate. libretexts.orglibretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orgchemistrysteps.com This provides a valuable method for the formation of new carbon-carbon bonds.

The following table summarizes the expected major products from the key reaction pathways of this compound.

| Reaction Type | Reagents | Major Product |

| Electrophilic Aromatic Substitution | ||

| Nitration | HNO₃, H₂SO₄ | 4-Hexyloxy-5-nitronaphthalene-1-carbonitrile |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-4-hexyloxynaphthalene-1-carbonitrile |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-4-hexyloxynaphthalene-1-carbonitrile |

| Nucleophilic Reactions at the Nitrile Group | ||

| Acid Hydrolysis | H₃O⁺, heat | 4-Hexyloxynaphthalene-1-carboxylic acid |

| Base Hydrolysis | NaOH, H₂O, heat | Sodium 4-hexyloxynaphthalene-1-carboxylate |

| Reduction | 1. LiAlH₄ 2. H₂O | (4-Hexyloxynaphthalen-1-yl)methanamine |

| Grignard Reaction | 1. RMgBr 2. H₃O⁺ | 1-Acyl-4-hexyloxynaphthalene |

Kinetic Studies and Rate-Determining Steps

Kinetic studies on substituted naphthalenes provide insights into the factors governing the reaction rates of compounds like this compound.

Electrophilic Aromatic Substitution: The rate-determining step in electrophilic aromatic substitution is typically the initial attack of the electrophile on the aromatic ring to form the carbocation intermediate. masterorganicchemistry.comquora.com This step involves the disruption of the aromatic system and has the highest activation energy. quora.com The rate of this step is influenced by the electron density of the naphthalene ring.

Kinetic versus thermodynamic control is a crucial concept in the electrophilic substitution of naphthalenes. proquest.com For many reactions, substitution at the α-position is kinetically favored due to the lower activation energy for the formation of the more stable carbocation intermediate. wordpress.comyoutube.com However, under certain conditions, particularly at higher temperatures and with reversible reactions like sulfonation, the thermodynamically more stable β-substituted product may be favored. proquest.comyoutube.com For most irreversible electrophilic substitutions on this compound, the kinetically controlled product, resulting from attack at the most activated and accessible α-position, is expected to be the major product.

Nucleophilic Reactions at the Nitrile Group: For nucleophilic additions to the nitrile group, the rate-determining step is generally the initial attack of the nucleophile on the electrophilic carbon atom. The rate of these reactions is influenced by the strength of the nucleophile and the electrophilicity of the nitrile carbon. The electron-donating hexyloxy group may slightly reduce the electrophilicity of the nitrile carbon through resonance, potentially slowing down nucleophilic attack compared to a naphthalene ring with only a nitrile substituent.

The following table outlines the expected kinetic and thermodynamic considerations for key reactions of this compound.

| Reaction | Rate-Determining Step | Factors Influencing Rate | Expected Product Control |

| Electrophilic Aromatic Substitution | Formation of the carbocation intermediate | Electron density of the naphthalene ring, stability of the intermediate | Primarily Kinetic |

| Nitrile Hydrolysis (Acid-catalyzed) | Attack of water on the protonated nitrile | Strength of the acid, water concentration | Thermodynamic |

| Nitrile Hydrolysis (Base-catalyzed) | Attack of hydroxide on the nitrile carbon | Strength of the base, concentration of hydroxide | Thermodynamic |

| Nitrile Reduction with LiAlH₄ | Initial hydride attack on the nitrile carbon | Reactivity of the hydride reagent | Kinetic |

| Grignard Reaction with Nitrile | Nucleophilic attack of the Grignard reagent | Reactivity of the Grignard reagent | Kinetic |

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

Catalysts and additives play a pivotal role in controlling the efficiency and selectivity of reactions involving this compound.

Electrophilic Aromatic Substitution:

Lewis Acids: In Friedel-Crafts reactions, Lewis acids such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) are essential catalysts. numberanalytics.com They function by activating the electrophile, making it more reactive towards the naphthalene ring. For Friedel-Crafts acylation, the Lewis acid coordinates to the acyl halide, generating a highly electrophilic acylium ion. It is noteworthy that with oxygen-containing substituents like the hexyloxy group, the Lewis acid can complex with the oxygen atom. This complexation can increase the steric bulk of the substituent, potentially influencing the regioselectivity of the reaction. stackexchange.comechemi.com

Protic Acids: Strong protic acids like sulfuric acid (H₂SO₄) are used as catalysts in nitration and sulfonation reactions. numberanalytics.com In nitration, sulfuric acid protonates nitric acid, leading to the formation of the highly reactive nitronium ion (NO₂⁺). youtube.com

Nucleophilic Reactions at the Nitrile Group:

Acids and Bases: As mentioned, both acids and bases are common catalysts for the hydrolysis of nitriles to carboxylic acids or amides. numberanalytics.com The choice of an acid or base catalyst can sometimes influence the reaction rate and the final product distribution, particularly if intermediate amides are desired.

Transition Metal Catalysts: The reduction of nitriles to primary amines can be achieved through catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or nickel. nih.gov These methods are often preferred in industrial settings as they can be more selective and avoid the use of stoichiometric metal hydride reagents. Recent advances have also explored the use of pincer complexes of metals like ruthenium for the efficient hydrogenation of nitriles under milder conditions. rug.nl

Cross-Coupling Catalysts: The nitrile group itself is generally not directly involved in cross-coupling reactions. However, derivatization of the naphthalene core of this compound, for instance through halogenation, would open up possibilities for transition-metal-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings to introduce further complexity into the molecule.

The following table provides examples of catalysts and their roles in the derivatization of this compound.

| Reaction | Catalyst/Additive | Role of Catalyst/Additive |

| Friedel-Crafts Acylation | AlCl₃ | Generates the acylium ion electrophile. |

| Nitration | H₂SO₄ | Facilitates the formation of the nitronium ion (NO₂⁺). |

| Nitrile Hydrolysis | H₂SO₄ or NaOH | Protonates the nitrile (acid) or provides the hydroxide nucleophile (base). |

| Catalytic Hydrogenation of Nitrile | Pd/C, H₂ | Provides a surface for the reaction and activates H₂. |

| Suzuki Coupling (of a bromo-derivative) | Pd(PPh₃)₄, base | Facilitates the oxidative addition, transmetalation, and reductive elimination steps. |

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting and interpreting the behavior of 4-Hexyloxynaphthalene-1-carbonitrile at a molecular level. These computational methods allow for the exploration of properties that can be challenging to measure experimentally.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium to large-sized molecules like this compound. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the distribution and energy of electrons within the molecule (electronic structure).

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound No specific data found in search results.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |